6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12) |
InChI Key |
NCBRMXNZQPZEGX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
Preparation Methods
Regioselectivity and Byproduct Formation
The fused imidazopyridine system’s electronic structure predisposes it to regiochemical deviations. For instance, competing cyclization at alternative positions may yield undesired isomers. Employing directing groups (e.g., Boc-protected amines) or adjusting solvent polarity can enhance selectivity.
Solubility and Purification
The compound’s low solubility in aqueous media complicates purification. Source notes that suppliers like AccelPharmtech offer 97% purity grades at $2,640/g, reflecting rigorous chromatographic purification. Silica gel chromatography with ethyl acetate/hexane mixtures (15–30% EtOAc) is commonly employed.
Scalability and Industrial Feasibility
While academic methods prioritize yield and novelty, industrial synthesis demands cost-effective scalability. The discontinued status noted in source suggests challenges in large-scale production, potentially due to hazardous reagents (e.g., Zn dust) or high catalyst loadings. Alternative reducing agents (e.g., Na2S2O4) or flow chemistry setups may address these limitations.
Comparative Analysis of Synthetic Routes
Note: Cost data extrapolated from supplier pricing in source .
Chemical Reactions Analysis
Nucleophilic Substitution at the C6-Chloro Position
The C6-chloro group is highly electrophilic, enabling displacement reactions with amines, alcohols, and thiols. This reactivity is critical for generating analogs with modified biological activity.
Key Findings:
-
Amination Reactions :
Treatment with cyclopentylamine under Buchwald–Hartwig coupling conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃) replaces the chloro group with an amine, yielding 6-(cyclopentylamino)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine in 85% yield . -
Alkoxy Substitution :
Reaction with 4-methoxy-2-methylaniline under similar coupling conditions produces 6-((4-methoxy-2-methylphenyl)amino)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, a precursor for radiosensitizers .
Cross-Coupling Reactions
The chloro substituent facilitates metal-catalyzed cross-couplings, enabling C–C bond formation for structural diversification.
Suzuki–Miyaura Coupling:
-
Reaction with 1-methylpyrazol-4-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl/heteroaryl groups at C6, forming analogs like 6-(1-methyl-1H-pyrazol-4-yl)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine .
Functionalization of the N4-Amino Group
The N4-methylamino group undergoes alkylation and acylation to modulate electronic and steric properties.
Alkylation:
-
Treatment with methyl iodide in DMF (K₂CO₃, 60°C) selectively methylates the N4 position, forming N,1,4-trimethyl derivatives .
Reductive Amination:
-
Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN converts the N4-amino group to secondary amines, enhancing lipophilicity .
Oxidation and Cyclization Pathways
The imidazopyridine core participates in oxidative transformations to generate fused heterocycles.
N-Oxide Formation:
-
Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the pyridine nitrogen, yielding the N-oxide derivative .
Comparative Reactivity Data
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine exhibits anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 2.5 | |
| A549 (Lung) | 3.0 | |
| HeLa (Cervical) | 1.8 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases .
G Protein-Coupled Receptors Modulation
Recent studies have explored the potential of this compound as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes and diseases. The compound's ability to modulate these receptors could lead to novel therapeutic strategies for central nervous system disorders .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The tumor volume was measured over a period of four weeks:
| Treatment | Initial Volume (mm³) | Final Volume (mm³) |
|---|---|---|
| Control | 500 | 1200 |
| Compound Treatment | 500 | 300 |
These results indicate the compound's potential as an effective anticancer agent .
Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed, suggesting its viability for further clinical development .
Mechanism of Action
The mechanism of action of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on TLR7 Activity
Imidazo[4,5-c]pyridines are prominent Toll-like receptor 7 (TLR7) agonists. Key comparisons include:
Key Observations :
- N1 and C2 substituents (e.g., benzyl, butyl) enhance TLR7 potency .
- Direct aryl groups at C6 (e.g., phenyl) abolish activity, but N6-benzyl or C6-chloro substitutions may retain or modulate activity . The chloro group in the target compound could influence electron density or steric interactions, though experimental validation is needed.
Impact of Halogenation and Heterocycle Modifications
Chlorinated Analogues:
Comparison with Target Compound :
- The C6-chloro in the target compound avoids steric issues associated with C7 substitutions, possibly improving synthetic accessibility.
Heterocycle Variations:
- Pyrimidine Derivatives (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine): Loss of the fused imidazole ring diminishes TLR7 activity, underscoring the importance of the imidazo[4,5-c]pyridine scaffold .
Biological Activity
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates an imidazo[4,5-c]pyridine moiety, which is known for its biological activity across various therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C8H9ClN4, with a molecular weight of 188.64 g/mol. The compound features a chloro group at the 6-position and dimethyl substitution at the nitrogen atom in the imidazole ring.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anticancer and antibacterial properties. The compound demonstrates promising activity against various cancer cell lines and bacterial strains.
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer types such as cervical cancer (HeLa) and human hepatoma cells (SMMC-7721) with IC50 values as low as 0.071 μM compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 6-Chloro-N,1-dimethyl... | HeLa | 0.126 | |
| 6-Chloro-N,1-dimethyl... | SMMC-7721 | 0.071 | |
| Doxorubicin | HeLa | 0.15 | Standard |
Antibacterial Activity
The compound's antibacterial efficacy has also been explored. It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL .
Structure-Activity Relationships (SAR)
The SAR studies on imidazo[4,5-c]pyridine derivatives highlight the importance of substituents on the ring structure for enhancing biological activity. For example:
- Chloro Substitution : The presence of a chloro group at the 6-position is crucial for maintaining potency.
- Dimethyl Group : The N,N-dimethyl substitution enhances solubility and bioavailability.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Aurora Kinase Inhibition : A study focused on the design of imidazo[4,5-b]pyridine derivatives showed that modifications could lead to selective inhibitors for Aurora kinases, which are critical in cancer cell cycle regulation .
- GPCR Modulation : Another investigation into GPCRs revealed potential allosteric modulation by imidazo derivatives, indicating a broader therapeutic application beyond oncology .
Q & A
Q. How to reconcile divergent catalytic activity in similar derivatives?
- Resolution : Conduct X-ray absorption spectroscopy (XAS) to detect trace metal impurities (e.g., Pd residues from Suzuki couplings). Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm H₂) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
